![molecular formula C18H22OSe2 B14434047 1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) CAS No. 82745-58-2](/img/structure/B14434047.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) is a complex organic compound with a unique structure that includes selenium atoms
Méthodes De Préparation
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) typically involves the reaction of 2,5-dimethylbenzene with a selenium-containing reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized selenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenium species.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) exerts its effects involves the interaction of its selenium atoms with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s mechanism of action may involve the modulation of oxidative stress pathways. The specific molecular targets and pathways involved are still under investigation, but they likely include enzymes and proteins involved in redox regulation.
Comparaison Avec Des Composés Similaires
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) can be compared with other selenium-containing compounds such as:
Dibenzyl ether: Similar in structure but lacks selenium atoms.
Benzyl oxide: Another related compound without selenium.
Dibenzyl ether: Used as a plasticizer and has different applications compared to the selenium-containing compound.
The uniqueness of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) lies in its selenium content, which imparts distinct chemical and biological properties not found in similar compounds without selenium.
Propriétés
Numéro CAS |
82745-58-2 |
|---|---|
Formule moléculaire |
C18H22OSe2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)selanylmethoxymethylselanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H22OSe2/c1-13-5-7-15(3)17(9-13)20-11-19-12-21-18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
Clé InChI |
UAUUZJHSLYZCED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)[Se]COC[Se]C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


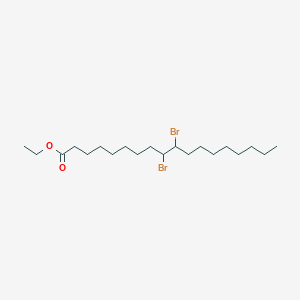
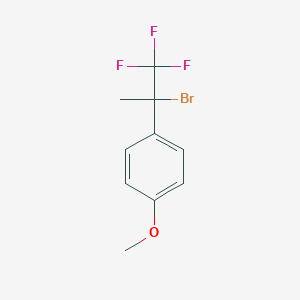
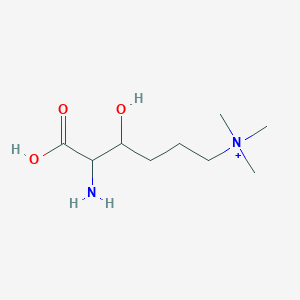

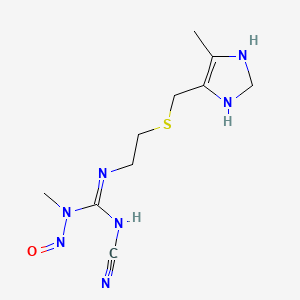


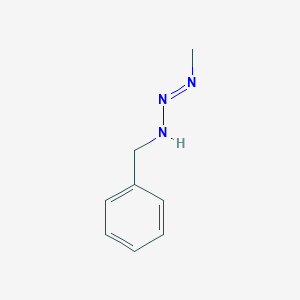
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)

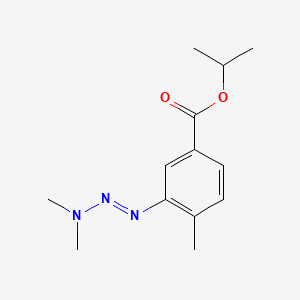
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

